9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-
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Overview
Description
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core substituted with a benzoxazole group and an ethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Introduction of the Benzoxazole Group: The benzoxazole group is introduced via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescent properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the benzoxazole group is particularly significant in enhancing biological activity.
Industry
In the industrial sector, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it a valuable component in advanced materials.
Mechanism of Action
The mechanism by which 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole, 3,6-bis(2-benzoxazolyl)-9-[4-(2-benzoxazolyl)phenyl]
- 9H-Carbazole-3,6-diamine, 9-[4,4’‘-bis(2-benzoxazolyl)-2,2’‘,3,3’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl]
Uniqueness
Compared to similar compounds, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research.
Properties
CAS No. |
173463-47-3 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(9-ethylcarbazol-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-18-9-5-3-7-15(18)16-13-14(11-12-19(16)23)21-22-17-8-4-6-10-20(17)24-21/h3-13H,2H2,1H3 |
InChI Key |
OODYDDJFOIQGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C51 |
Origin of Product |
United States |
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